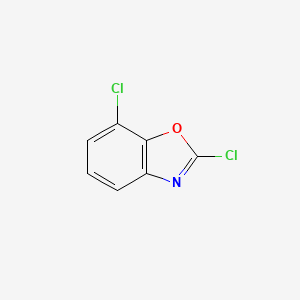

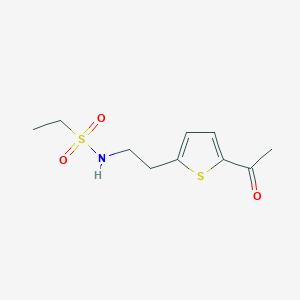

![molecular formula C9H10F3N3O3 B2371393 methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate CAS No. 320415-85-8](/img/structure/B2371393.png)

methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Heterocyclic Derivative Formation

Methyl 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)acetate is involved in the formation of fluorine-containing heterocyclic derivatives. Sokolov and Aksinenko (2012) studied its reaction with 1,3-binucleophiles, leading to the synthesis of 3-methyl-1-phenylpyrazol-5-one derivatives, which are important in medicinal chemistry (Sokolov & Aksinenko, 2012).

Synthesis of Novel Compounds

The compound is a key precursor in the synthesis of unique chemical structures. Gomaa (2001) demonstrated its use in the formation of 2-Arylamino-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)ethanenitriles, contributing to the diversity of synthesized molecules (Gomaa, 2001).

Green Chemistry Applications

Elinson et al. (2014) utilized this compound in environmentally friendly chemical processes. Their research focuses on solvent-free and ‘on-water’ multicomponent assembling for the efficient formation of compounds like substituted 2-amino-4-(1H-pyrazol-4-yl)-4H-chromenes (Elinson et al., 2014).

Antimicrobial and Antioxidant Synthesis

A study by Sonia et al. (2013) explored the use of this compound in synthesizing compounds with potential antimicrobial and antioxidant properties (Sonia et al., 2013).

Biological Activity Study

Asegbeloyin et al. (2014) investigated the reaction of this compound to produce derivatives with significant in vitro cytotoxic activity against human leukemia cells, showing its potential in cancer research (Asegbeloyin et al., 2014).

Mechanism of Action

Target of action

The compound contains a pyrazole ring, which is a common motif in many biologically active molecules. Pyrazole derivatives have been known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels .

Mode of action

The exact mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might act as an inhibitor, binding to the active site of the enzyme and preventing it from catalyzing its reaction .

Biochemical pathways

Again, this would depend on the specific target. If the target is part of a biochemical pathway, the compound’s action could result in the upregulation or downregulation of that pathway .

Pharmacokinetics

The compound contains a trifluoromethyl group, which is often used in drug design to improve pharmacokinetic properties. Trifluoromethyl groups can enhance lipophilicity, metabolic stability, and bioavailability .

Result of action

The molecular and cellular effects would depend on the specific target and mode of action. For example, if the compound acts as an enzyme inhibitor, it could result in decreased production of a certain metabolite .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of its environment, as this could influence its ionization state .

Properties

IUPAC Name |

methyl 2-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N3O3/c1-15-8(17)5(3-13-4-6(16)18-2)7(14-15)9(10,11)12/h3,14H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVLCIDGQIUZACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N1)C(F)(F)F)C=NCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2371312.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2371323.png)

![3-(4-Fluorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2371326.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2371331.png)

![N-(5-chloro-2-methoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2371332.png)